molecular formula C26H26O5 B13076236 5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one CAS No. 4225-28-9

5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one

Cat. No.: B13076236
CAS No.: 4225-28-9
M. Wt: 418.5 g/mol
InChI Key: GNPQWDWOWJVYMD-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one (hereafter referred to as the target compound) is a pyrano-chromen-one derivative characterized by:

  • A 4-methoxyphenyl group at position 3.
  • A 3-methylbut-2-en-1-yl (prenyl) group at position 10.
  • 8,8-dimethyl substituents on the pyran ring.
  • A hydroxyl group at position 4.

Its synthesis involves demethylation of the precursor 5-methoxy-3-(4-methoxyphenyl)-8,8-dimethylpyrano[3,2-g]chromen-4(8H)-one using formic acid and potassium iodide, yielding the target compound in 42% as pale yellow crystals (mp: 134–136°C). Structural confirmation was achieved via NMR spectroscopy, with key signals at δH 7.74 (1H, s, aromatic), 7.45 (2H, d, J = 8 Hz, methoxyphenyl), and δC 175.0 (C=O) .

Properties

CAS No.

4225-28-9

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

IUPAC Name

5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C26H26O5/c1-15(2)6-11-19-24-18(12-13-26(3,4)31-24)22(27)21-23(28)20(14-30-25(19)21)16-7-9-17(29-5)10-8-16/h6-10,12-14,27H,11H2,1-5H3

InChI Key

GNPQWDWOWJVYMD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)OC)O)C=CC(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of various substituents through a series of reactions such as alkylation, hydroxylation, and methoxylation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences. The use of high-throughput screening and process optimization ensures that the compound is produced with high yield and minimal impurities.

Chemical Reactions Analysis

Cyclization Reactions

Pyrano ring formation is a key step in synthesizing the core structure. Microwave irradiation promotes regioselective cyclization under optimized conditions:

Reaction Conditions Yield Key Observations
Formation of pyrano[3,2-g]chromenoneDMF, 170°C, 20 min (microwave) 68–87%Microwave irradiation enhances reaction speed and selectivity
Thermal cyclizationToluene, NaOH, reflux (15 h) 91%Base-mediated isomerization favors pyrano[3,2-g] over pyrano[2,3-f] isomers

These reactions highlight the role of solvent and energy input in controlling product distribution.

Demethylation and Hydroxylation

Selective demethylation modifies the phenolic groups, enabling further functionalization:

Reagent System Conditions Outcome Yield
Formic acid, KIReflux, 1 h Conversion of 5-methoxy to 5-hydroxy group42%
TBAF (tetrabutylammonium fluoride)THF, rt, 2 h Deprotection of silyl ethersQuantitative

Demethylation is critical for introducing reactive hydroxyl groups necessary for subsequent coupling or oxidation steps.

Alkylation and Prenylation

The 3-methylbut-2-en-1-yl side chain is introduced via alkylation:

Method Conditions Substituent Position Yield
Eu(fod)₃-catalyzed alkylationCl(CH₂)₂Cl, microwave (170°C, 1 h) C-10 position87%
NaH-mediated alkylationo-Xylene, 130°C, 20 h C-3 position52–77%

Prenylation enhances lipophilicity and bioactivity, with microwave conditions improving efficiency.

Suzuki-Miyaura Cross-Coupling

Aryl group installation at C-3 is achieved via palladium-catalyzed coupling:

Catalyst System Conditions Aryl Group Yield
Pd₂(dba)₃, PCy₃1,4-Dioxane/H₂O, 50°C, 16 h 4-Methoxyphenyl70–85%

This method enables modular diversification of the C-3 aryl moiety for structure-activity studies.

Stability and Side Reactions

The compound exhibits sensitivity under specific conditions:

  • Acidic Conditions : Protodesilylation occurs at C-5 hydroxyl groups, requiring protection with TBSCl (tert-butyldimethylsilyl chloride) during synthesis .

  • Oxidative Environments : The prenyl side chain (3-methylbut-2-en-1-yl) may undergo epoxidation or hydroxylation under oxidative stress .

Key Spectral Data for Reaction Monitoring

Critical NMR signals confirm successful transformations:

  • C-5 Hydroxyl Group : δ 12.9 (s, 1H, OH) in CDCl₃ .

  • Prenyl Side Chain : δ 5.11 (m, 1H, CH), 3.35 (d, J = 6.8 Hz, 2H, CH₂), 1.79/1.66 (s, 3H each, CH₃) .

  • Aryl Protons : δ 7.45 (d, J = 8 Hz, 2H, Ar-H), 7.00 (d, J = 8 Hz, 2H, Ar-H) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C26H26O6
  • Molecular Weight : 434.481 g/mol
  • CAS Number : 4225-28-9
  • Density : 1.257 g/cm³
  • Boiling Point : 647.2°C at 760 mmHg
  • Flash Point : 220.4°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various Gram-positive bacteria, showing effectiveness particularly against biofilm-forming strains like Staphylococcus aureus and Staphylococcus epidermidis. These properties suggest potential for development as a novel antibiotic agent.

Antioxidant Activity

The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage and could be beneficial in therapeutic applications related to aging and degenerative diseases.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Its mechanism of action appears to involve induction of apoptosis (programmed cell death) and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityThe compound showed potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating strong efficacy against biofilms .
Antioxidant EvaluationDemonstrated significant free radical scavenging ability in various assays, suggesting its role in reducing oxidative stress .
Cytotoxicity TestsExhibited selective cytotoxicity against cancer cell lines with IC50 values comparable to established anticancer agents .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of pyrano-chromen-ones, which exhibit structural diversity in substituent groups and ring systems. Below is a comparative analysis with key analogues:

Table 1: Substituent and Structural Comparison
Compound Name Substituents Key Features Synthesis Yield Reference
Target Compound 3: 4-methoxyphenyl; 10: 3-methylbut-2-en-1-yl; 5: -OH; 8,8: -CH3 Prenyl group enhances lipophilicity; methoxyphenyl contributes to π-π interactions. 42%
5-Hydroxy-2,2-dimethyl-10-propylpyrano[2,3-f]chromen-8-one 10: propyl; 2,2: -CH3; 5: -OH Propyl chain at position 10; lacks aromatic substitution at position 3. Not reported
Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one) 10: phenyl; 6: α,β-unsaturated acyl group Acyl group at position 6; phenyl substitution at position 10. Not reported
8,8-Dimethyl-3-phenylpyrano[3,2-g]chromen-4(8H)-one 3: phenyl; 8,8: -CH3 Lacks hydroxyl and prenyl groups; simpler substitution pattern. 50%
5-Hydroxy-8,8-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromene-2,6-dione 10: 2-methylbut-3-en-2-yl; 5: -OH Bicyclic dione system; distinct stereochemistry. Crystal structure reported

Structural and Electronic Features

  • Prenylation Effects : The 3-methylbut-2-en-1-yl group in the target compound enhances steric bulk and lipophilicity compared to propyl or phenyl groups in analogues .
  • Methoxyphenyl vs.
  • Hydroxyl Group: The 5-hydroxyl group in the target compound and some analogues (e.g., ) contributes to hydrogen-bonding capacity, absent in non-hydroxylated derivatives like compound 15 .

Crystallographic and Spectroscopic Data

  • The target compound’s NMR data (δH 7.74, δC 175.0) align with pyrano-chromen-one scaffolds but differ from analogues with acyl or dione moieties (e.g., δC 171.2 in compound 15) .
  • Calophyllolide exhibits distinct <sup>1</sup>H-NMR signals for its α,β-unsaturated acyl group (δH 6.75–5.64) .

Biological Activity

5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one, commonly referred to in literature as a pyranoflavonoid, has garnered attention for its diverse biological activities. This compound is structurally characterized by its unique chromene and pyran moieties, which contribute to its pharmacological potential. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

The molecular formula of the compound is C26H26O6C_{26}H_{26}O_{6}, with a molecular weight of approximately 434.48 g/mol. It has notable physical properties including a density of 1.257 g/cm³ and a high boiling point of 647.2°C at 760 mmHg .

PropertyValue
Molecular FormulaC26H26O6C_{26}H_{26}O_{6}
Molecular Weight434.48 g/mol
Density1.257 g/cm³
Boiling Point647.2°C

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 μM, indicating its potential as a novel antimicrobial agent .

Table: Antimicrobial Efficacy

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus8 - 64Bactericidal
Staphylococcus epidermidis16 - 64Bactericidal

The compound's efficacy was further supported by its ability to reduce biofilm formation, which is critical in preventing persistent infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. It has been shown to disrupt key regulatory pathways involved in cancer cell proliferation. Specifically, it affects the MYC oncogene pathway, leading to reduced MYCN protein levels in cancer cell lines .

In a study involving neuroblastoma cells, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3 .

Table: Effects on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Viability Reduction (%)
Neuroblastoma (SK-N-Be2)10~50
Neuroblastoma (IMR-32)10~60

Antioxidant Activity

The antioxidant capacity of the compound has also been documented. It exhibits free radical scavenging activity that contributes to its protective effects against oxidative stress-related damage in cells. The mechanism involves the modulation of various antioxidant enzymes and pathways .

Q & A

Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?

The compound is synthesized via demethylation of a precursor using formic acid and potassium iodide under reflux, yielding 42% after purification (methanol washes). Key intermediates are characterized by 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and functional group integrity. For example, the phenolic -OH group at C5 appears as a singlet at δ 6.34 ppm in 1H^1H-NMR, while the 4-methoxyphenyl moiety shows distinct doublets (δ 7.45 and 7.00 ppm) .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR : Assign peaks for aromatic protons, methoxy groups (e.g., δ 3.87 ppm for OCH3_3), and prenyl side chains. Coupling constants (e.g., J=10HzJ = 10 \, \text{Hz} for dihydropyran protons) help confirm stereochemistry.
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.23 Å) and dihedral angles to validate the fused pyrano-chromenone scaffold. Triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=8.943A˚a = 8.943 \, \text{Å}) are typical for related derivatives .

Q. How is initial bioactivity screening conducted for this compound?

Use in vitro assays targeting enzymes (e.g., kinases, oxidases) or receptors linked to inflammation or cancer. Solubility challenges are mitigated with DMSO/water mixtures (<1% DMSO). LC-MS monitors compound stability under assay conditions .

Advanced Research Questions

Q. How can low yields in the demethylation step be optimized?

  • Catalyst screening : Replace KI with phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility.
  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation and minimize side products like over-oxidized quinones .

Q. How to resolve contradictions in 1H^1H-NMR data between synthetic batches?

  • Impurity analysis : Conduct HSQC and HMBC to distinguish between target signals and byproducts (e.g., residual starting material at δ 7.74 ppm).
  • Crystallographic validation : Compare experimental XRD data (e.g., C–H···O interactions in the crystal lattice) with NMR-derived structures to identify conformational isomers .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Prodrug synthesis : Introduce phosphate or glycoside groups at the C5 hydroxy position to enhance hydrophilicity.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release. Validate stability via dynamic light scattering (DLS) .

Q. How to elucidate the reaction mechanism of prenyl group incorporation?

  • Isotopic labeling : Use 13C^{13}C-labeled isopentenyl pyrophosphate in enzymatic assays to track prenylation sites.
  • Computational modeling : Perform DFT calculations to assess the energy profile of electrophilic aromatic substitution at C10, considering steric effects from the 8,8-dimethyl group .

Methodological Tables

Q. Table 1: Key NMR Assignments for Synthetic Intermediates

Proton Position1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)Functional Group
C5-OH6.34 (s)113.2Phenolic -OH
C4'-OCH3 _33.87 (s)55.8Methoxy
Prenyl CH2 _23.21 (d, J=7HzJ = 7 \, \text{Hz})22.4Allylic methylene

Q. Table 2: Crystallographic Data for Structural Validation

ParameterValue
Space groupP1P1
Unit cell (Å)a=8.943a = 8.943, b=11.559b = 11.559, c=12.171c = 12.171
Dihedral angle (C10–C14)163.64°
R-factor0.078

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